tert-Butyl 2,2-difluoro-3-(methacryloyloxy)pentanoate

Polymer Chemistry Surface Science Photoresist

tert-Butyl 2,2-difluoro-3-(methacryloyloxy)pentanoate (CAS 1092693-73-6) is a fluorinated methacrylate ester monomer. It incorporates a tert-butyl ester-protected carboxylic acid unit and a gem-difluoro moiety.

Molecular Formula C13H20F2O4
Molecular Weight 278.296
CAS No. 1092693-73-6
Cat. No. B592188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2,2-difluoro-3-(methacryloyloxy)pentanoate
CAS1092693-73-6
Molecular FormulaC13H20F2O4
Molecular Weight278.296
Structural Identifiers
SMILESCCC(C(C(=O)OC(C)(C)C)(F)F)OC(=O)C(=C)C
InChIInChI=1S/C13H20F2O4/c1-7-9(18-10(16)8(2)3)13(14,15)11(17)19-12(4,5)6/h9H,2,7H2,1,3-6H3
InChIKeyADENAGIXOIHEFR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2,2-difluoro-3-(methacryloyloxy)pentanoate: Fluorinated Methacrylate Monomer for Advanced Lithography


tert-Butyl 2,2-difluoro-3-(methacryloyloxy)pentanoate (CAS 1092693-73-6) is a fluorinated methacrylate ester monomer [1]. It incorporates a tert-butyl ester-protected carboxylic acid unit and a gem-difluoro moiety [1]. The monomer undergoes free-radical polymerization via its methacrylate group, while the tert-butyl ester enables acid-catalyzed deprotection, making it a key building block for chemically amplified photoresists . The difluoro substitution imparts enhanced polarity and stability relative to non-fluorinated analogs, contributing to its utility in 193 nm immersion lithography and advanced microelectronic patterning .

Why Generic Fluorinated Methacrylates Cannot Replace tert-Butyl 2,2-difluoro-3-(methacryloyloxy)pentanoate


Simple fluorinated methacrylates lack the dual functionality required for advanced chemically amplified resists [1]. The combination of a polymerizable methacrylate group and a tert-butyl ester-protected acid group is essential for polarity switching during photolithography . The adjacent difluoro substitution in this compound increases the acid-labile ester's stability and enhances the resist's hydrophobicity and etch resistance compared to non-fluorinated or mono-fluorinated tert-butyl methacrylates . Generic fluorinated monomers without this specific architecture cannot deliver the same level of contrast, resolution, and pattern fidelity in 193 nm and immersion lithography processes [2].

Quantitative Differentiation of tert-Butyl 2,2-difluoro-3-(methacryloyloxy)pentanoate vs. Analogs


Enhanced Hydrophobicity vs. Non-Fluorinated tert-Butyl Methacrylate

The incorporation of the gem-difluoro group in tert-butyl 2,2-difluoro-3-(methacryloyloxy)pentanoate is expected to increase the water contact angle of derived polymer films by approximately 15-25° compared to non-fluorinated tert-butyl methacrylate polymers, based on known structure-property relationships for fluorinated methacrylates [1][2].

Polymer Chemistry Surface Science Photoresist

Acid-Labile Deprotection Enables Chemical Amplification

tert-Butyl 2,2-difluoro-3-(methacryloyloxy)pentanoate contains a tert-butyl ester group that undergoes acid-catalyzed cleavage to generate a carboxylic acid . This deprotection reaction converts the exposed regions from hydrophobic to hydrophilic, enabling high-contrast development in chemically amplified photoresists .

Photolithography Chemically Amplified Resist Polymer Design

Improved Etch Resistance Through Fluorination

The difluoro substitution in the ester side chain of tert-butyl 2,2-difluoro-3-(methacryloyloxy)pentanoate is expected to increase the polymer's resistance to plasma etching compared to non-fluorinated analogs [1][2]. Fluorine-containing polymers generally exhibit lower etch rates in fluorocarbon-based plasmas, enabling better pattern transfer fidelity [1].

Plasma Etching Pattern Transfer Semiconductor Processing

Primary Application Scenarios for tert-Butyl 2,2-difluoro-3-(methacryloyloxy)pentanoate


193 nm Immersion Lithography Photoresist Formulation

The compound is used as a co-monomer in 193 nm immersion photoresists. Its fluorinated structure increases hydrophobicity, reducing water uptake and pattern collapse, while the tert-butyl ester enables chemical amplification for high sensitivity and resolution .

Advanced Semiconductor Patterning for sub-10 nm Nodes

In EUV and multi-patterning schemes, this monomer contributes to resist formulations requiring high etch resistance and low line-edge roughness. The difluoro group enhances etch durability, preserving pattern integrity during plasma transfer steps [1].

Specialty Polymer Synthesis for Hydrophobic Coatings

The monomer can be copolymerized to produce hydrophobic and oleophobic coatings with tailored surface energies. The fluorinated side chain reduces surface free energy, making it suitable for anti-stiction layers in microelectronics and microfluidics [2].

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